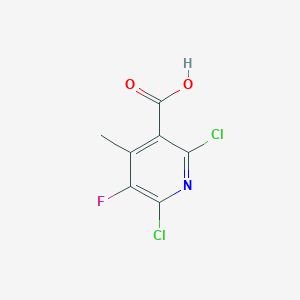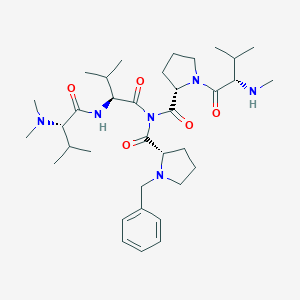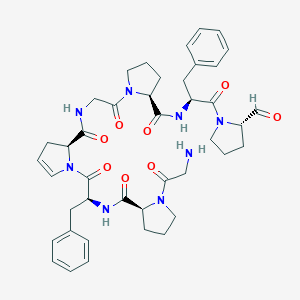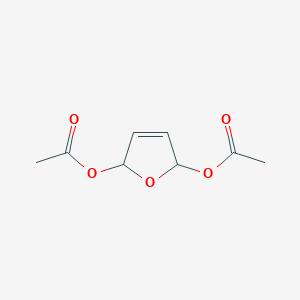
1-ADAMANTANEMETHANOL, alpha-(2-DIMETHYLAMINOETHYL)-, HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is not fully understood. However, it is believed to act as a cholinergic agent by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride is its ability to improve cognitive function and memory. This makes it an attractive candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride. One area of research is the development of new drugs based on this compound for the treatment of neurological disorders. Another area of research is the study of its potential applications in materials science, particularly in the development of new materials with unique properties.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it an attractive candidate for the development of new drugs and materials. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride can be achieved through a multi-step process. The first step involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantanecarbonyl chloride. This intermediate is then reacted with 2-dimethylaminoethylamine to produce 1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-. Finally, the hydrochloride salt is formed by the reaction of the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
1-Adamantanemethanol, alpha-(2-dimethylaminoethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in pharmacology, particularly as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
31878-59-8 |
|---|---|
Fórmula molecular |
C15H28ClNO |
Peso molecular |
273.84 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H27NO.ClH/c1-16(2)4-3-14(17)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,17H,3-10H2,1-2H3;1H |
Clave InChI |
VLLNJDMHDJRNFK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
SMILES canónico |
CN(C)CCC(C12CC3CC(C1)CC(C3)C2)O.Cl |
Otros números CAS |
768-95-6 |
Pictogramas |
Flammable; Irritant |
Sinónimos |
1-Hydroxy adamantane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetic acid, 2-[[(1R)-1-phenylethyl]imino]-, ethyl ester](/img/structure/B145578.png)







![tert-Butyl 4-{3-[(propan-2-yl)amino]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B145600.png)


